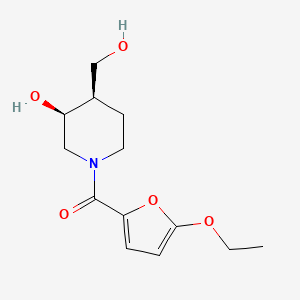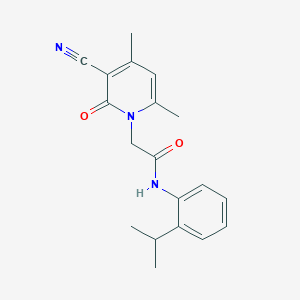
(3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furanone C-30 and has a molecular formula of C13H21NO5.
Mécanisme D'action
The exact mechanism of action of (3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by inhibiting the synthesis of cell walls in the microorganisms. Moreover, the anti-inflammatory and anticancer properties of the compound are believed to be due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body. Moreover, it has also been found to induce apoptosis in cancer cells, leading to their death. The compound has also been found to exhibit antioxidant properties, which can help in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol in lab experiments has several advantages. The compound is readily available and can be synthesized using a simple and efficient method. Moreover, it exhibits significant antibacterial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile compound for use in various experiments. However, the compound also has certain limitations, such as its instability in acidic conditions and its low solubility in water.
Orientations Futures
There are several future directions for the study of (3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Moreover, the compound can also be studied for its potential use in the development of new materials, such as polymers and coatings. Furthermore, the compound can also be studied for its potential use in agriculture, such as in the development of new pesticides and herbicides.
Conclusion:
In conclusion, this compound is a versatile compound that has significant potential applications in various fields. Its antibacterial, antifungal, anti-inflammatory, and anticancer properties make it an attractive compound for use in various experiments. The compound can be synthesized using a simple and efficient method and has several advantages for use in lab experiments. Moreover, there are several future directions for the study of this compound, which can lead to the development of new drugs, materials, and agricultural products.
Méthodes De Synthèse
The synthesis of (3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol involves the reaction of 2-furoic acid with ethylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to obtain the desired product. This synthesis method has been reported in various research articles and is considered to be an efficient and reliable method for the preparation of this compound.
Applications De Recherche Scientifique
(3S*,4R*)-1-(5-ethoxy-2-furoyl)-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields. It has been reported to possess antibacterial, antifungal, and anti-inflammatory properties. Moreover, it has also been found to exhibit significant activity against cancer cells. The compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(5-ethoxyfuran-2-yl)-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-2-18-12-4-3-11(19-12)13(17)14-6-5-9(8-15)10(16)7-14/h3-4,9-10,15-16H,2,5-8H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCWMAMPFFKIFF-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(O1)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dimethoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357637.png)

![1-cyclopentyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357644.png)
![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5357650.png)
![3,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5357652.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5357661.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5357663.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5357666.png)
![7-(4-methoxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5357674.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5357678.png)
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)
![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-2-yl]ethanol](/img/structure/B5357710.png)